molecular formula C19H19N7O B2827114 N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-indole-4-carboxamide CAS No. 2199280-63-0

N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-indole-4-carboxamide

Cat. No. B2827114
CAS RN: 2199280-63-0
M. Wt: 361.409
InChI Key: BCIYCDJRHRGXFM-UHFFFAOYSA-N
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Description

“N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-indole-4-carboxamide” is a complex organic compound . It is also referred to as "Acetamide,N-methyl-N- [3- (3-methyl-1,2,4-triazolo [4,3-b]pyridazin-6-yl)phenyl]-" .


Molecular Structure Analysis

This compound is a heterocyclic compound, which means it contains atoms of at least two different elements in its ring structure . In the five-membered aromatic azole chain, triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors .


Chemical Reactions Analysis

Triazole compounds, including this one, show versatile biological activities . They are capable of forming a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 281.32 . Its IUPAC name is “N-methyl-N- [3- (3-methyl [1,2,4]triazolo [4,3-b]pyridazin-6-yl)phenyl]acetamide” and it has a boiling point of 200-201°C .

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in various fields. Given the importance of the triazole scaffold, its synthesis and pharmacological activities are areas of active research .

Mechanism of Action

Target of Action

The compound N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-indole-4-carboxamide belongs to the class of triazole compounds . Triazole compounds are known to interact with a variety of enzymes and receptors in the biological system . They show versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Mode of Action

Triazole compounds, including the one , are capable of binding in the biological system with a variety of enzymes and receptors . This interaction leads to changes in the function of these targets, resulting in the compound’s biological activity. For example, some triazole derivatives have shown antimicrobial, antioxidant, and antiviral potential .

Biochemical Pathways

Triazole compounds are known to interact with a variety of enzymes and receptors, potentially affecting multiple biochemical pathways . For instance, they have been found to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for related triazolothiadiazine derivatives .

Result of Action

Triazole compounds have been found to exhibit a wide range of biological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and more . For instance, some triazolo[4,3-a]pyrazine derivatives showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

properties

IUPAC Name

N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-indole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7O/c1-12-21-22-17-6-7-18(23-26(12)17)25-10-13(11-25)24(2)19(27)15-4-3-5-16-14(15)8-9-20-16/h3-9,13,20H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCIYCDJRHRGXFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)C4=C5C=CNC5=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-indole-4-carboxamide

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